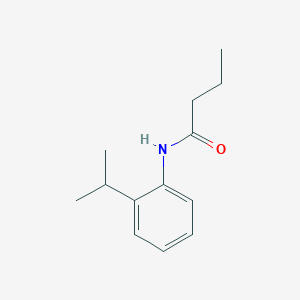

N-(2-isopropylphenyl)butanamide

Description

N-(2-Isopropylphenyl)butanamide is an organic compound characterized by a butanamide backbone linked to a 2-isopropyl-substituted phenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity and steric bulk due to the isopropyl substituent. Its synthesis typically involves coupling 2-isopropylaniline with butanoyl chloride under standard amide-forming conditions, though optimized protocols may vary depending on purity requirements .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-(2-propan-2-ylphenyl)butanamide |

InChI |

InChI=1S/C13H19NO/c1-4-7-13(15)14-12-9-6-5-8-11(12)10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,14,15) |

InChI Key |

GBKZTJSZKDMJOE-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1C(C)C |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Butanamide Derivatives as Tubulin Inhibitors

*Estimated based on molecular formula.

Functional Group Impact on Bioactivity

- Electron-Donating vs. In contrast, analogs like N-(4-acetylphenyl)butanamide () feature an electron-withdrawing acetyl group, which may reduce metabolic stability but improve solubility .

- Stereochemical Complexity : highlights stereoisomers such as (R)-N-[(2S,4S,5S)-...]butanamide , where chiral centers significantly affect target engagement. The absence of such complexity in this compound may simplify synthesis but limit selectivity .

Activity in Cell Division Inhibition

The ethynyl-quinoline derivatives in exhibit sub-20 nM IC₅₀ values, attributed to their extended aromatic systems and optimized side chains. The simpler phenyl-based structure of this compound may reduce potency but improve bioavailability due to lower molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.